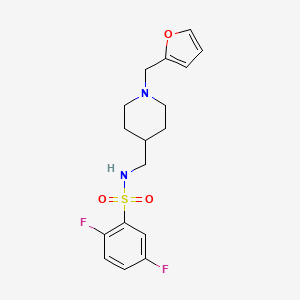

2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

2,5-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,5-difluorobenzenesulfonamide core linked to a piperidin-4-ylmethyl group substituted with a furan-2-ylmethyl moiety. This compound exemplifies structural motifs common in medicinal chemistry, where sulfonamides are frequently utilized for their bioisosteric properties and hydrogen-bonding capabilities. The fluorine atoms at positions 2 and 5 on the benzene ring enhance metabolic stability and modulate electronic effects, while the furan-piperidine hybrid may influence pharmacokinetic properties such as lipophilicity and target engagement .

Properties

IUPAC Name |

2,5-difluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O3S/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOPVKSPSZELBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the piperidine nitrogen.

Introduction of the Fluorinated Aromatic Ring: The difluorobenzene sulfonamide is synthesized separately and then coupled with the piperidine-furan intermediate through a sulfonamide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the furan moiety and piperidine ring contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several sulfonamide derivatives on HeLa cells, revealing that modifications in substituents significantly influenced potency. The furan-based modifications were particularly noted for enhancing cytotoxicity, suggesting that this compound may also demonstrate similar effects against cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| This compound | TBD | TBD |

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which play crucial roles in the inflammatory response.

Case Study: In Vivo Studies

In animal models, related compounds have shown reduced tumor growth when administered alongside established chemotherapeutics. These findings indicate a potential synergistic effect that could enhance therapeutic outcomes in cancer treatment.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Piperidine/Piperazine Scaffolds

describes structurally related sulfonamides, such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l). Key comparisons include:

- Key Differences: The target compound substitutes the benzhydryl or bis(4-fluorophenyl) groups in 6d/6l with a furan-piperidine moiety, likely reducing steric bulk and altering binding interactions.

Piperidine-Linked Sulfonamides in Antimicrobial Research

highlights DMPI and CDFII , piperidine-containing compounds with antimicrobial synergy against MRSA. While structurally distinct, both share a piperidinyl scaffold substituted with aromatic groups. For example:

- DMPI : 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.

- membrane disruption) .

Furan-Containing Analogs

lists N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide , which shares the furan-piperidine linkage but replaces sulfonamide with a carboxamide group. This substitution reduces acidity and may affect solubility or metabolic stability.

Biological Activity

2,5-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H20F2N2O3S

- Molecular Weight : 370.4 g/mol

- CAS Number : 953180-57-9

The compound features two fluorine atoms, a furan moiety, and a piperidine ring, which contribute to its unique pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with piperidine rings have shown enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate this activity significantly .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro experiments have demonstrated that related sulfonamide derivatives can inhibit tumor cell proliferation. The mechanism often involves the disruption of key signaling pathways associated with cell growth and survival, such as the MAPK pathway .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : There is evidence suggesting that these compounds can trigger programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the piperidine ring significantly enhanced antibacterial activity. The study concluded that this compound could be a promising candidate for further development as an antimicrobial agent .

Study 2: Antitumor Potential

In a recent investigation into the antitumor potential of sulfonamides, researchers found that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The study utilized both in vitro assays and in vivo models to assess efficacy and mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.